molecular formula C24H14BrClN2O8 B14920124 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B14920124
M. Wt: 573.7 g/mol
InChI Key: WGQDQDHECKYEHL-UHFFFAOYSA-N
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Description

2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE is a complex organic compound featuring multiple functional groups, including nitro, chloro, phenoxy, and bromo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Nitration and Chlorination:

    Phenoxy Formation: The phenol derivative is then reacted with a suitable halide to form the phenoxy group.

    Acetate Formation: The final step involves the formation of the acetate ester through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of phenoxy derivatives with different substituents.

Scientific Research Applications

2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acetate: Lacks the bromo and isoindole groups.

    2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propionate: Similar structure but with a propionate ester instead of acetate.

Uniqueness

The uniqueness of 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(5-BROMO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications. The presence of both nitro and bromo groups allows for diverse reactivity, making it a valuable compound in synthetic chemistry and material science.

Properties

Molecular Formula

C24H14BrClN2O8

Molecular Weight

573.7 g/mol

IUPAC Name

[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C24H14BrClN2O8/c25-14-6-9-16-17(10-14)24(32)27(23(16)31)11-21(30)35-12-20(29)13-4-7-15(8-5-13)36-22-18(26)2-1-3-19(22)28(33)34/h1-10H,11-12H2

InChI Key

WGQDQDHECKYEHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)C(=O)COC(=O)CN3C(=O)C4=C(C3=O)C=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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